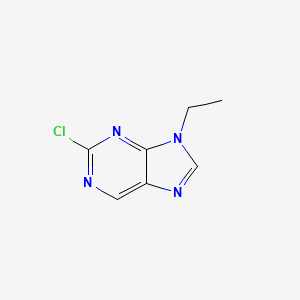

4-Chloro-6-ethylquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-6-éthylquinazoline est un composé organique appartenant à la famille des quinazolines. Les quinazolines sont des composés aromatiques hétérocycliques connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. La présence d'un atome de chlore en position 4 et d'un groupe éthyle en position 6 du cycle quinazoline confère à ce composé des propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Voies de synthèse et conditions de réaction :

Matières premières : La synthèse de la 4-chloro-6-éthylquinazoline commence généralement avec des matières premières disponibles dans le commerce, telles que le 2-aminobenzonitrile et les halogénoalcanes.

Étapes de la réaction :

Méthodes de production industrielles : Dans les milieux industriels, la synthèse de la 4-chloro-6-éthylquinazoline peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. Des catalyseurs et des conditions de réaction optimisées sont utilisés pour garantir une pureté élevée et une évolutivité.

Types de réactions :

Réactions de substitution : La 4-chloro-6-éthylquinazoline peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par divers nucléophiles tels que les amines, les thiols ou les alcoolates.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former des dérivés avec différents états d'oxydation.

Réactions de couplage : Elle peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits :

Produits de substitution : Selon le nucléophile, les produits peuvent inclure des amines, des éthers ou des thioéthers.

Produits d'oxydation : N-oxydes de quinazoline.

Produits de réduction : Dérivés de quinazoline réduits.

Applications de la recherche scientifique

La 4-chloro-6-éthylquinazoline a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques et de produits pharmaceutiques plus complexes.

Biologie : Le composé est utilisé dans l'étude des inhibiteurs d'enzymes et des antagonistes des récepteurs.

Industrie : Il est utilisé dans la production de colorants, d'agrochimiques et de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de la 4-chloro-6-éthylquinazoline dépend de son application spécifique. En chimie médicinale, elle agit souvent en inhibant les enzymes ou les récepteurs impliqués dans les voies pathologiques. Par exemple, elle peut inhiber les tyrosines kinases, qui sont cruciales dans la prolifération des cellules cancéreuses. Les groupes chlore et éthyle améliorent son affinité de liaison et sa spécificité pour les molécules cibles.

Composés similaires :

4-Chloroquinazoline : Elle n'a pas le groupe éthyle, ce qui peut affecter son activité biologique et sa réactivité chimique.

6-Éthylquinazoline : Elle n'a pas l'atome de chlore, ce qui entraîne une réactivité et des applications différentes.

4-Chloro-6-méthylquinazoline : Structure similaire mais avec un groupe méthyle au lieu d'un groupe éthyle, ce qui peut influer sur ses propriétés physiques et chimiques.

Unicité : La 4-chloro-6-éthylquinazoline est unique en raison de la présence combinée des groupes chlore et éthyle, qui confèrent des propriétés stériques et électroniques distinctes. Ces modifications peuvent améliorer son efficacité dans des applications spécifiques, telles qu'une puissance accrue dans les tests biologiques ou une réactivité améliorée dans la synthèse chimique.

Applications De Recherche Scientifique

4-Chloro-6-ethylquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-ethylquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are crucial in cancer cell proliferation. The chlorine and ethyl groups enhance its binding affinity and specificity to the target molecules.

Comparaison Avec Des Composés Similaires

4-Chloroquinazoline: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

6-Ethylquinazoline: Lacks the chlorine atom, leading to different reactivity and applications.

4-Chloro-6-methylquinazoline: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Uniqueness: 4-Chloro-6-ethylquinazoline is unique due to the combined presence of the chlorine and ethyl groups, which confer distinct steric and electronic properties. These modifications can enhance its effectiveness in specific applications, such as increased potency in biological assays or improved reactivity in chemical synthesis.

Propriétés

Formule moléculaire |

C10H9ClN2 |

|---|---|

Poids moléculaire |

192.64 g/mol |

Nom IUPAC |

4-chloro-6-ethylquinazoline |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |

Clé InChI |

BWIUVMXJJDZOPW-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)N=CN=C2Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)

![1h-Indol-6-amine,4-[(phenylmethyl)thio]-](/img/structure/B12117739.png)

![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)

![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)

![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)